Methyl tiglate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

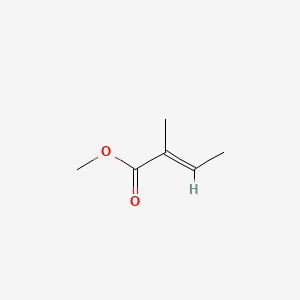

Methyl tiglate, also known as 2-Butenoic acid, 2-methyl-, methyl ester, (E)-, is an organic compound with the molecular formula C6H10O2 . It is employed as a perfuming agent in the cosmetics industry .

Molecular Structure Analysis

The molecular structure of this compound consists of a carbon backbone with a methyl ester functional group . The molecular weight is 114.1424 .Physical and Chemical Properties Analysis

This compound is a colorless liquid with a density of 0.95 g/mL at 25 °C . It has a boiling point of 137-138 °C and a refractive index of 1.436 .Mécanisme D'action

Target of Action

Methyl tiglate, also known as Tigilanol tiglate, is a protein kinase C (PKC)/C1 domain activator . The primary targets of this compound are endothelial and cancer cells .

Mode of Action

This compound interacts with its targets by inducing cell death at therapeutically relevant concentrations . It acts as a lipotoxin, binding to and promoting mitochondrial/endoplasmic reticulum (ER) dysfunction . This leads to ATP depletion, organelle swelling, caspase activation, gasdermin E cleavage, and induction of terminal necrosis .

Biochemical Pathways

The main biochemical pathway affected by this compound is the catabolism of isoleucine through the β-oxidation pathway . This pathway generates tiglyl-CoA, a probable intermediate, which is the main precursor of this compound .

Pharmacokinetics

It’s known that the compound is highly hydrophobic, practically insoluble in water, and relatively neutral . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The result of this compound’s action is the induction of cell death in both endothelial and cancer cells . This is achieved through a caspase/gasdermin E-dependent pyroptotic pathway . At therapeutic doses, this compound causes ATP depletion, organelle swelling, caspase activation, gasdermin E cleavage, and induction of terminal necrosis .

Action Environment

The compound’s hydrophobic nature and relative neutrality suggest that it may be influenced by factors such as ph and the presence of other lipids .

Safety and Hazards

Methyl tiglate is classified as a flammable liquid and vapor . It is recommended to keep the substance away from heat/sparks/open flames/hot surfaces and to use only in well-ventilated areas . Contact with skin, eyes, and clothing should be avoided, and inhalation or ingestion of the substance should be prevented .

Analyse Biochimique

Biochemical Properties

The biochemical properties of Methyl tiglate are not fully understood yet. It is known that methyl esters like this compound can participate in various biochemical reactions. They can act as substrates for esterases, enzymes that catalyze the hydrolysis of esters . The interaction of this compound with these enzymes could potentially influence various biochemical pathways.

Cellular Effects

The specific cellular effects of this compound are currently unknown. Esters, including this compound, can influence cell function by participating in cellular metabolic processes. They can be metabolized by cells to produce alcohols and carboxylic acids, which can then participate in various cellular processes .

Molecular Mechanism

The exact molecular mechanism of action of this compound is not well understood. As an ester, it can be hydrolyzed by esterases to produce alcohol and carboxylic acid. This reaction could potentially influence the activity of various biomolecules, including enzymes and proteins .

Temporal Effects in Laboratory Settings

Like other esters, it may be subject to degradation over time, particularly in the presence of esterases .

Metabolic Pathways

This compound, as an ester, is likely to be involved in ester metabolism. This metabolic pathway involves the hydrolysis of esters to alcohols and carboxylic acids, a reaction catalyzed by esterases .

Propriétés

| { "Design of the Synthesis Pathway": "Methyl tiglate can be synthesized through esterification reaction between tiglic acid and methanol in the presence of a catalyst.", "Starting Materials": [ "Tiglic acid", "Methanol", "Catalyst (e.g. sulfuric acid)" ], "Reaction": [ "Add tiglic acid and methanol to a round-bottom flask", "Add a catalytic amount of sulfuric acid to the flask", "Heat the mixture under reflux for several hours", "Cool the mixture and extract the product with a suitable solvent (e.g. diethyl ether)", "Dry the organic layer with anhydrous sodium sulfate", "Filter the mixture and evaporate the solvent under reduced pressure", "Purify the crude product by column chromatography or recrystallization" ] } | |

Numéro CAS |

41725-90-0 |

Formule moléculaire |

C6H10O2 |

Poids moléculaire |

114.14 g/mol |

Nom IUPAC |

methyl 2-methylbut-2-enoate |

InChI |

InChI=1S/C6H10O2/c1-4-5(2)6(7)8-3/h4H,1-3H3 |

Clé InChI |

YYJWBYNQJLBIGS-UHFFFAOYSA-N |

SMILES |

CC=C(C)C(=O)OC |

SMILES canonique |

CC=C(C)C(=O)OC |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

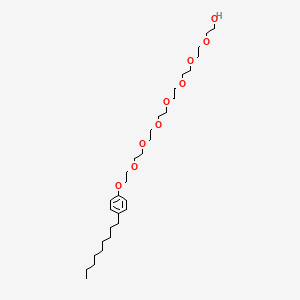

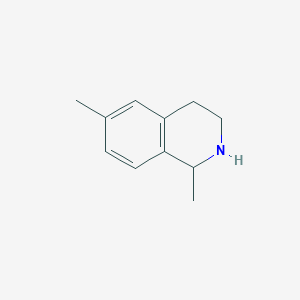

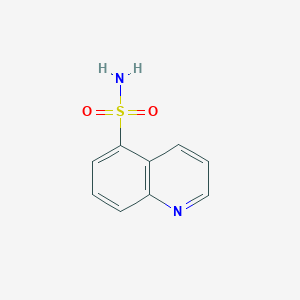

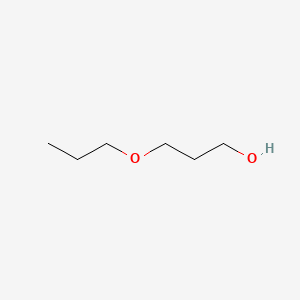

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.